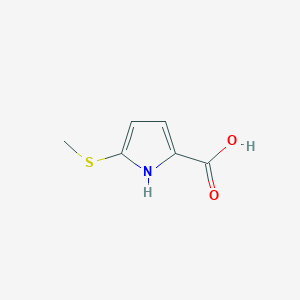
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(Methylsulfanyl)” indicates a sulfur-containing methyl group attached to the 5th carbon of the pyrrole ring. The “2-carboxylic acid” suggests a carboxylic acid functional group on the 2nd carbon of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. As a carboxylic acid, it could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Investigation
A study by Gokulan et al. (2012) focused on synthesizing a series of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid for their analgesic and anti-inflammatory activity. The study found that one compound, in particular, showed significant analgesic and anti-inflammatory activities, indicating potential for developing novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Fragmentation Patterns Under Electron Impact and Chemical Ionization
Research by Klyba et al. (2014) investigated the fragmentation patterns of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid under electron impact and chemical ionization. This study provides crucial insights into the molecular behavior of these compounds, which is essential for understanding their chemical properties and potential applications (Klyba, Nedolya, Tarasova, & Sanzheeva, 2014).
Intramolecular Cyclization
Remizov et al. (2019) explored the intramolecular cyclization of a compound related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid. This research contributes to the understanding of chemical reactions and processes that these compounds can undergo, which can be useful in various synthetic applications (Remizov, Pevzner, & Petrov, 2019).
Synthesis of HIV-1 Entry Inhibitors
Belov et al. (2017) presented a method for synthesizing 5-arylpyrrole-2-carboxylic acids, key intermediates in the synthesis of HIV-1 entry inhibitors. This showcases an important application in medicinal chemistry and drug development (Belov, Ivanov, Curreli, Kurkin, Altieri, & Debnath, 2017).
Isoxazole Strategy for Synthesis
Galenko et al. (2019) developed a synthesis strategy using an isoxazole method for α-aminopyrrole derivatives. This approach highlights the versatility of 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid-related compounds in synthetic organic chemistry (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Antimicrobial Agent Synthesis
Hublikar et al. (2019) explored the synthesis of novel pyrrole derivatives for antimicrobial applications. This study demonstrates the potential of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methylsulfanyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10-5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATVOHRFPRHEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

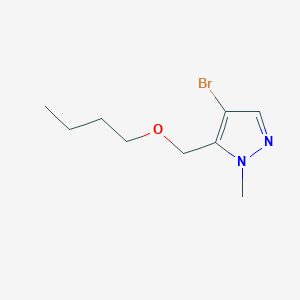
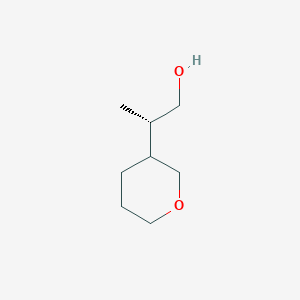
![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
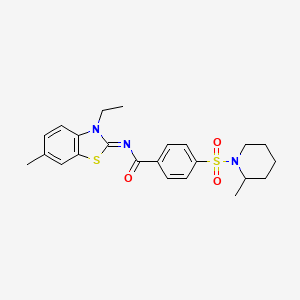
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)
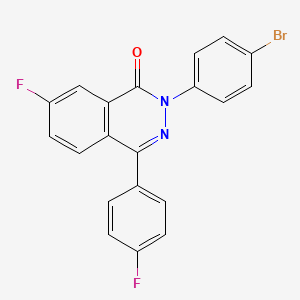
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
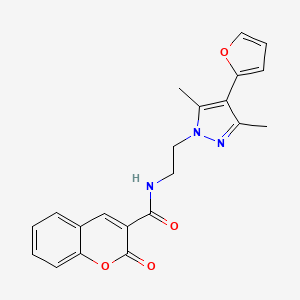
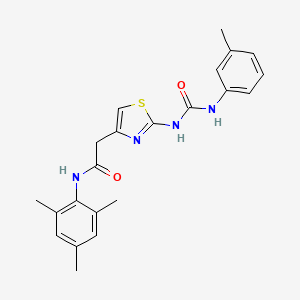
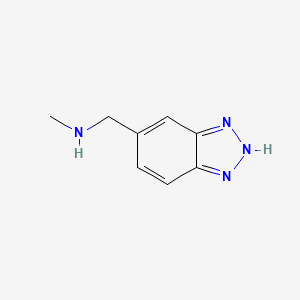
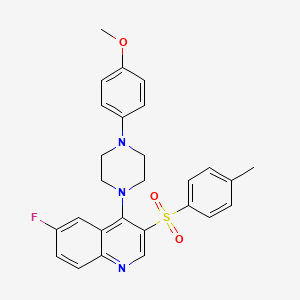
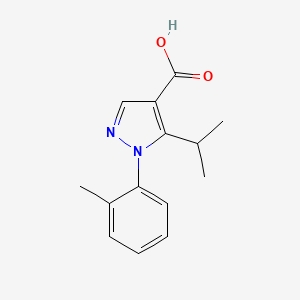
![N-cyclopentyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)